molecular formula C39H38N6O9S B12426062 PROTAC BRD2/BRD4 degrader-1

PROTAC BRD2/BRD4 degrader-1

Cat. No.: B12426062
M. Wt: 766.8 g/mol
InChI Key: DCPKSVYPNGBDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC BRD2/BRD4 degrader-1 is a potent and selective degrader of bromodomain-containing proteins BRD2 and BRD4. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which is designed to induce the degradation of specific proteins by utilizing the ubiquitin-proteasome system. This compound has shown significant potential in cancer treatment by targeting and degrading BRD2 and BRD4, which are involved in the regulation of gene expression and have been implicated in various cancers .

Preparation Methods

The synthesis of PROTAC BRD2/BRD4 degrader-1 involves several steps, including the preparation of the ligands for BRD2 and BRD4, the linker, and the E3 ligase ligand. The synthetic route typically starts with the preparation of the bromodomain inhibitors, followed by the conjugation of these inhibitors to a linker. The final step involves attaching the E3 ligase ligand to the linker-inhibitor conjugate. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the successful formation of the desired product .

Chemical Reactions Analysis

PROTAC BRD2/BRD4 degrader-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

PROTAC BRD2/BRD4 degrader-1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the degradation of specific proteins and to understand the mechanisms of protein-protein interactions.

    Biology: It is used to investigate the role of BRD2 and BRD4 in various biological processes, including gene expression, cell cycle regulation, and apoptosis.

    Medicine: It has shown potential in the treatment of various cancers by targeting and degrading BRD2 and BRD4, which are involved in the regulation of oncogenes.

    Industry: It is used in the development of new therapeutic agents and in the study of protein degradation pathways .

Mechanism of Action

The mechanism of action of PROTAC BRD2/BRD4 degrader-1 involves the recruitment of an E3 ligase to the target proteins BRD2 and BRD4. This recruitment leads to the ubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of BRD2 and BRD4 results in the downregulation of oncogenes and the inhibition of cancer cell proliferation. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of gene expression by BRD2 and BRD4 .

Properties

Molecular Formula

C39H38N6O9S

Molecular Weight

766.8 g/mol

IUPAC Name

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-3-[6-[(2-methoxyphenyl)sulfonylamino]-1-methyl-2-oxobenzo[cd]indol-4-yl]propanamide

InChI

InChI=1S/C39H38N6O9S/c1-44-28-14-13-26(43-55(52,53)31-11-4-3-10-30(31)54-2)24-20-22(21-25(34(24)28)37(44)49)12-16-32(46)41-19-6-5-18-40-27-9-7-8-23-35(27)39(51)45(38(23)50)29-15-17-33(47)42-36(29)48/h3-4,7-11,13-14,20-21,29,40,43H,5-6,12,15-19H2,1-2H3,(H,41,46)(H,42,47,48)

InChI Key

DCPKSVYPNGBDSB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(=CC(=CC3=C(C=C2)NS(=O)(=O)C4=CC=CC=C4OC)CCC(=O)NCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C1=O

Origin of Product

United States

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